4-ethoxy-N-(4-isopropylphenyl)benzamide
Description
4-Ethoxy-N-(4-isopropylphenyl)benzamide is a benzamide derivative characterized by an ethoxy group (–OCH₂CH₃) at the 4-position of the benzene ring and an N-linked 4-isopropylphenyl substituent. Its molecular formula is C₁₈H₂₁NO₂, with a molecular weight of 283.36 g/mol. The compound has been studied for its biological activity, particularly in modulating neurological responses, as it demonstrated the ability to reverse the negative hedonic valence of noxious stimuli in preclinical models .
The ethoxy group contributes to its lipophilicity, while the isopropylphenyl moiety may influence steric interactions with biological targets. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and amines, followed by purification via column chromatography or recrystallization .
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-ethoxy-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-21-17-11-7-15(8-12-17)18(20)19-16-9-5-14(6-10-16)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
InChI Key |
AORHQVLAVBHLDR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at the Benzamide Nitrogen
Analog 9089110 (4-Propyl-N-(4-pyridinyl)benzamide)
- Structure : Differs by replacing the ethoxy group with a propyl chain and substituting the 4-isopropylphenyl group with a pyridinyl ring.
- Activity: Retains partial efficacy in reversing noxious stimulus aversion but is less potent than 4-ethoxy-N-(4-isopropylphenyl)benzamide. This highlights the importance of the ethoxy group over alkyl chains for optimal activity .
- Molecular Weight : 254.34 g/mol.
Analog 7301738 (4-Isopropyl-N-(3-pyridinyl)benzamide)
- Structure : Shifts the pyridine nitrogen from the 4- to 3-position.
- Activity : Significant reduction in potency, emphasizing the critical role of nitrogen positioning in target engagement .
N-(4-Isopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide (Analog 9089180)
Substituents on the Benzene Ring
4-Methoxy-N-(4-methoxyphenyl)benzamide
- Structure : Methoxy groups at both the 4-benzamide and N-phenyl positions.
- Properties : Increased electron density due to methoxy’s electron-donating nature may alter binding kinetics. Synthesized via Buchwald-Hartwig coupling with 79% yield .
- Activity: Not explicitly reported but likely differs due to altered electronic effects.
4-Ethoxy-N-(3-fluorophenyl)benzamide
- Structure : Fluorine at the 3-position of the N-phenyl group.
- Industrial-grade synthesis achieves 99% purity .
Complex Derivatives with Additional Functional Groups
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-isopropylbenzyl)benzamide
- Structure : Incorporates a tetrahydrothiophene-dioxide group and benzyl linkage.
- Properties : Increased molecular weight (399.5 g/mol) and complexity may enhance multi-target interactions. Used in studies requiring modified pharmacokinetic profiles .
4-((2-(4-Isopropylbenzyl)-4-oxoquinazolin-3-yl)methyl)-N-(3-methoxypropyl)benzamide
Data Tables
Table 1: Key Analogs of this compound
Preparation Methods
Carboxylic Acid Precursor Preparation
4-Ethoxybenzoic acid is synthesized through O-alkylation of 4-hydroxybenzoic acid with ethyl bromide in the presence of potassium carbonate (K₂CO₃). Optimal conditions involve refluxing in acetone (56–78% yield). Alternative methods using dimethylformamide (DMF) as a solvent show improved yields (82–89%) but require rigorous moisture control.
Acyl Chloride Formation
Conversion to 4-ethoxybenzoyl chloride employs thionyl chloride (SOCl₂) under reflux conditions (1–2 h, 80–90°C), achieving near-quantitative conversion. Critical parameters include:
-
Molar ratio : 1:1.2 (acid:SOCl₂) to minimize side reactions.
-
Post-reaction purification via distillation under reduced pressure (b.p. 92–94°C at 15 mmHg).
Coupling with 4-Isopropylaniline
Schotten-Baumann Reaction
The benchmark method involves reacting 4-ethoxybenzoyl chloride with 4-isopropylaniline in a biphasic system (dichloromethane/water) using sodium hydroxide (NaOH) as the base:
-
Stoichiometry : 1:1.05 (acyl chloride:aniline) to ensure complete consumption of the limiting reagent.
-
Temperature : 0–5°C during initial mixing to suppress hydrolysis, followed by warming to room temperature.
-
Workup : Sequential washes with 10% HCl (removes excess aniline) and saturated NaHCO₃ (neutralizes residual HCl).
Triethylamine-Mediated Coupling
In anhydrous environments, triethylamine (Et₃N) serves as an effective proton scavenger, enabling single-phase reactions in dichloromethane or tetrahydrofuran (THF):
-
Dissolve 4-ethoxybenzoyl chloride (1.0 equiv) and 4-isopropylaniline (1.05 equiv) in dry dichloromethane.
-
Add Et₃N (1.2 equiv) dropwise at 0°C.
-
Stir at room temperature for 2–4 h.
-
Quench with ice-cold 10% HCl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Alternative Synthetic Routes
Urea Linkage Strategy
A patent-derived approach constructs the benzamide through a urea intermediate:
-
React 4-ethoxy-5-nitrobenzoyl chloride with p-toluidine to form 2-ethoxy-N-p-tolyl-5-nitrobenzamide (84% yield).
-
Reduce the nitro group to an amine using NaBH₄/NiCl₂·6H₂O (89% yield).
-
Couple with 2,5-diethoxy-4-nitrobenzylamine via phenyl chloroformate, followed by nitro reduction and methanesulfonylation.
While this method achieves 46–69% yields for analogous compounds, it introduces unnecessary complexity for the target molecule.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (DMSO-d₆, 400 MHz):
δ 10.08 (s, 1H, CONH), 8.82 (s, 1H, ArH), 7.72 (d, J = 2.6 Hz, 1H), 4.22 (d, J = 5.7 Hz, 2H, OCH₂CH₃), 2.26 (s, 3H, CH(CH₃)₂). -
IR (KBr): ν 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).
Yield Optimization Strategies
Scalability and Industrial Considerations
Batch-scale synthesis (100 g) in pilot plants demonstrates:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-ethoxy-N-(4-isopropylphenyl)benzamide?
- Methodological Answer : The synthesis typically involves coupling 4-ethoxybenzoic acid with 4-isopropylaniline. Key steps include:
- Activation : Use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group.
- Catalysis : 4-Dimethylaminopyridine (DMAP) is often added to enhance reaction efficiency .
- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity.
- Yield Optimization : Maintain temperatures between 0–25°C to minimize side reactions.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy at C4, isopropylphenyl at the amide nitrogen).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% typically required).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 313.18).
- Melting Point Analysis : Compare observed values (e.g., 145–148°C) with literature data to detect impurities .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Degradation : Thermogravimetric analysis (TGA) to identify decomposition temperatures.
- Photostability : Expose to UV light (e.g., 365 nm) and monitor degradation via HPLC.
- Hydrolytic Stability : Test in buffered solutions (pH 1–12) at 37°C; amide bonds are generally stable but may hydrolyze under extreme acidic/basic conditions.
- Storage Recommendations : Store at –20°C in inert atmospheres (argon) to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Contradictions often arise from assay variability or structural nuances. Strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
- Structural Confirmation : Verify analogs’ purity and stereochemistry (e.g., chiral HPLC if applicable).
- Meta-Analysis : Compare data across PubChem, ChEMBL, and peer-reviewed journals to identify trends (e.g., substituent effects on IC₅₀ values) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict target binding affinities and rationalize discrepancies .
Q. What experimental approaches elucidate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer : SAR studies require systematic modifications:
- Substituent Variation : Synthesize derivatives with altered ethoxy/isopropyl groups and test bioactivity (e.g., antimicrobial assays).
- Pharmacophore Mapping : Identify critical moieties (e.g., ethoxy group’s role in membrane permeability via logP calculations).
- Biological Profiling : Screen against panels of enzymes (e.g., kinases, cytochrome P450) to map selectivity.
- Data Integration : Use cheminformatics tools (KNIME, RDKit) to correlate structural features with activity .
Q. How can mechanistic studies clarify the compound’s mode of action in enzyme inhibition?
- Methodological Answer : Employ kinetic and structural methods:
- Enzyme Kinetics : Measure inhibition constants (Kᵢ) via Michaelis-Menten plots under varying substrate concentrations.
- X-Ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to visualize binding interactions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify critical residues .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer : Address scalability issues through:
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., amide coupling).
- Catalyst Recycling : Immobilize catalysts (e.g., EDC on silica) to reduce costs.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time.
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
